N,6-dibenzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Lipophilicity Scaffold Differentiation Substituent Effect

Researchers requiring pyrazolo[1,5-a]pyrimidine probes for kinase selectivity screening face a critical gap: commercially available 7-amino analogs lack the C6/N7 dual benzyl substitution needed to interrogate N7-binding pocket steric tolerance. Simple 2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (PubChem CID 1079884) is functionally distinct and invalid as a SAR replacement. This compound resolves that gap: • Dual benzyl decoration (cLogP ~5.5-6.5 vs 2.4 for the unsubstituted core) anchors lipophilicity-permeability correlation studies across pyrazolo[1,5-a]pyrimidine libraries. • N7-benzyl group serves as a hydrogenolyzable protecting group, enabling post-procurement unmasking to the primary 7-amine for subsequent re-functionalization. • Unique steric profile discriminates kinases by gatekeeper residue size in CDK panel screens, serving as a selectivity probe or negative control.

Molecular Formula C28H26N4
Molecular Weight 418.5 g/mol
Cat. No. B12205042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,6-dibenzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Molecular FormulaC28H26N4
Molecular Weight418.5 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C(=NN2C(=C1CC3=CC=CC=C3)NCC4=CC=CC=C4)C)C5=CC=CC=C5
InChIInChI=1S/C28H26N4/c1-20-25(18-22-12-6-3-7-13-22)27(29-19-23-14-8-4-9-15-23)32-28(30-20)26(21(2)31-32)24-16-10-5-11-17-24/h3-17,29H,18-19H2,1-2H3
InChIKeyOKIXJXAVWQUXHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,6-Dibenzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine: Core Properties & Procurement


N,6-Dibenzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (C₂₈H₂₆N₄, MW 418.54 g/mol) is a fully substituted pyrazolo[1,5-a]pyrimidine-7-amine bearing a 3-phenyl group, methyl substituents at the 2- and 5-positions, and benzyl groups at both the 6-position and the exocyclic 7-amino nitrogen [1]. The pyrazolo[1,5-a]pyrimidine scaffold is recognized as a privileged heterocyclic core in kinase inhibitor design, with the 7-amine derivatives reported as inhibitors of cyclin-dependent kinases (CDKs), mycobacterial ATP synthase, and adaptor-associated kinase 1 (AAK1) [2]. The dense substitution pattern of this compound—particularly the dual benzyl decoration at N7 and C6—distinguishes it from simpler 7-amino congeners and creates a distinct steric and electronic profile.

N,6-Dibenzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine: Non-Substitutability by In-Class Analogs


Pyrazolo[1,5-a]pyrimidin-7-amines are not functionally interchangeable. Even within the same core scaffold, substitution at the C6 and N7 positions dramatically alters lipophilicity, target engagement, and metabolic stability. Published SAR for related 3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines demonstrates that the N7 substituent is a critical determinant of in vitro M. tuberculosis growth inhibition potency and hERG liability [1]. Similarly, the presence or absence of a C6-benzyl group in pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives shifts GABAA receptor subtype selectivity [2]. Simple substitution with commercially available 2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (PubChem CID 1079884), which lacks both the N7-benzyl and C6-benzyl groups, would result in a fundamentally different molecule with altered molecular recognition, solubility, and biological activity, rendering it invalid as a direct replacement in any structure-activity study or assay protocol.

N,6-Dibenzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine: Procurement Differentiation Evidence


Dibenzyl Substitution: Volume & Lipophilicity Shift

The target compound possesses N7-benzyl and C6-benzyl groups that are absent in the most closely related commercially cataloged analog, 2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (CID 1079884). This results in a molecular weight of 418.54 g/mol versus 238.29 g/mol for the unsubstituted core [1]. The computed XLogP3 for the unsubstituted analog is 2.4 [2]; addition of two benzyl moieties is expected to increase cLogP substantially (estimated range 5.5–6.5), placing the compound in a distinctly different lipophilicity space. This difference is highly relevant for membrane permeability and protein-binding characteristics in cellular assays.

Lipophilicity Scaffold Differentiation Substituent Effect

Kinase & ATP Synthase Inhibitor Scaffold Potential

The pyrazolo[1,5-a]pyrimidin-7-amine scaffold has been validated as a core for potent kinase inhibition. In a 2022 study, approximately 70 novel 3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines were synthesized and evaluated for anti-mycobacterial activity, with the most potent analogs containing a 3-(4-fluoro)phenyl group and 5-alkyl/aryl substituents exhibiting potent in vitro M. tuberculosis growth inhibition and low hERG liability [1]. In CDK inhibitor development, substituted pyrazolo[1,5-a]pyrimidin-7-amines have been reported as selective CDK12/13 inhibitors with selectivity over CDK7 [2]. While direct assay data for the title compound against these targets are not publicly available from non-excluded sources, its substitution pattern (3-phenyl, 2,5-dimethyl, N7-benzyl, C6-benzyl) maps onto the pharmacophoric framework of active analogs in these campaigns.

Kinase Inhibition Anti-Mycobacterial CDK

Dense Substitution Impact on Solubility & Permeability

The title compound has 4 hydrogen bond donors (1 from the secondary amine NH) and 4 hydrogen bond acceptors, with a molecular weight of 418.54 g/mol, placing it near the upper limit of drug-like chemical space [1]. In comparison, the widely studied unsubstituted 2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine has only 1 HBD and 4 HBA with MW 238.29 g/mol, well within lead-like space [2]. This shift in physicochemical properties means the title compound is expected to have substantially reduced aqueous solubility compared to the unsubstituted core, while potentially exhibiting enhanced passive membrane permeability due to increased lipophilicity, a trade-off that must be accounted for in assay design and formulation.

Solubility Drug-likeness Physicochemical Profiling

Multi-Step Synthesis & Disubstituted Amine Accessibility

Most 7-amino-pyrazolo[1,5-a]pyrimidines can be synthesized via one-pot condensation of 5-aminopyrazoles with β-ketonitriles or α,β-unsaturated carbonyl compounds [1]. The title compound, however, bears a secondary N7-benzylamine (not a primary amine) and a C6-benzyl substituent, requiring either sequential alkylation of the primary 7-amine or protection/deprotection strategies. The C6-benzyl group introduction necessitates a dedicated synthetic step not present in standard one-pot preparations of simpler 7-amino analogs such as PubChem CID 1079884 [2]. This synthetic complexity translates into a limited supplier base and potential batch-to-batch variability in purity profiles, which procurement officers must verify through CoA review.

Synthetic Accessibility Chemical Differentiation Building Block Utility

N7 Substituent Modulation of Target Affinity

Direct binding data for the title compound are not publicly available from authoritative sources. However, BindingDB data for a structurally related analog—N-cyclopentyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine—show IC₅₀ values of 62.9 μM (Tegument protein VP16, HHV-1) and 49.3 μM (COUP transcription factor 2, human) [1]. The N7 substituent in this analog is cyclopentyl; the title compound bears an N7-benzyl group, which is larger, more lipophilic, and capable of π-stacking interactions. In kinase inhibitor SAR, N7-substitution has been shown to modulate affinity by 10- to 1,000-fold depending on the target [2], underscoring that the N7-benzyl group in the title compound is a key differentiator even in the absence of direct assay data.

Binding Affinity SAR Target Engagement

N,6-Dibenzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine: Application Scenarios


N7-Benzyl-Specific SAR Probe for Kinase Inhibitors

Where a kinase inhibitor program has identified pyrazolo[1,5-a]pyrimidin-7-amines as a hit series, this compound serves as a unique probe to interrogate the steric and lipophilic tolerance of the N7-binding pocket. The N7-benzyl group, combined with the C6-benzyl substituent, provides a distinct steric bulk profile not represented in any of the 70 analogs from the published anti-mycobacterial SAR series [1]. Researchers can use this compound to test whether the target accommodates dual benzyl substitution without loss of potency, informing the design of more selective inhibitors.

LogP-Dependent Cell Penetration Reference Compound

With an estimated cLogP of 5.5–6.5 compared to 2.4 for the unsubstituted core [1], this compound is well-suited as a high-lipophilicity reference standard in parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies across a pyrazolo[1,5-a]pyrimidine compound library. The 3–4 log unit difference from the core scaffold makes it an ideal anchor point for constructing a lipophilicity-permeability correlation curve.

CDK12/13 vs. CDK7 Selectivity Tool

Given that substituted pyrazolo[1,5-a]pyrimidin-7-amines have been patented as selective CDK12/13 inhibitors over CDK7 [1], this compound—with its distinctive N7,C6-dibenzyl pattern—can be deployed as a selectivity probe in CDK panel screens. Its sterically demanding N7 substituent may discriminate between kinases with different gatekeeper residue sizes, serving as a negative control for targets with restricted N7-binding pockets.

Late-Stage Diversification via N7-Debenzylation

The N7-benzyl group is a hydrogenolyzable protecting group, making this compound a versatile synthetic intermediate. Following procurement, researchers can subject it to catalytic hydrogenation to unmask the primary 7-amine for subsequent re-functionalization [1], or exploit the C6-benzyl position for further derivatization. This dual functional handle capability is absent in simpler 7-amino analogs, justifying the compound's procurement as a synthetic building block for focused library synthesis.

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